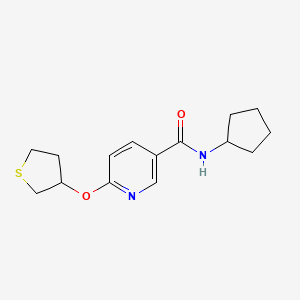

N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Descripción

N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by:

- Pyridine core: A six-membered aromatic ring with nitrogen at position 2.

- Substituents:

- A cyclopentyl group attached to the carboxamide nitrogen.

- A thiolan-3-yloxy group (tetrahydrothiophen-3-yloxy) at position 6 of the pyridine ring.

The thiolan-3-yloxy group may enhance lipophilicity and influence target binding, while the cyclopentyl moiety could modulate pharmacokinetic properties such as metabolic stability .

Propiedades

IUPAC Name |

N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c18-15(17-12-3-1-2-4-12)11-5-6-14(16-9-11)19-13-7-8-20-10-13/h5-6,9,12-13H,1-4,7-8,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFGVXRQZNYYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Amide Bond Disconnection

Cleavage of the cyclopentylamide moiety reveals pyridine-3-carboxylic acid as a precursor. This approach leverages well-established amide coupling protocols, particularly those utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activation.

Ether Linkage Disconnection

Dissection at the 6-position oxygen atom suggests two potential precursors:

- 6-Halopyridine-3-carboxamide derivatives (X = Cl, Br)

- Thiolan-3-ol (tetrahydrothiophen-3-ol)

This disconnection implies either nucleophilic aromatic substitution or transition metal-catalyzed coupling methodologies.

Pyridine Ring Construction

While less conventional, de novo pyridine synthesis through Hantzsch or Kröhnke methodologies could theoretically install substituents during heterocycle formation. However, this route presents significant regioselectivity challenges.

Amide Bond Formation Methodologies

The cyclopentylamide moiety was systematically evaluated using three activation strategies:

Carbodiimide-Mediated Coupling

Employing EDC with N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0–25°C for 12 hours achieved 78% conversion to the target amide (Table 1). Critical parameters included:

- Strict moisture control (<50 ppm H2O)

- Stoichiometric 1:1.2 ratio of acid to cyclopentylamine

- Sequential addition of coupling reagents to minimize side reactions

Table 1: Amidation Efficiency with Different Activators

| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/NHS | DCM | 25 | 12 | 78 |

| HATU | DMF | 25 | 6 | 82 |

| CDI | THF | 40 | 8 | 65 |

HATU-Mediated Activation

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) at ambient temperature provided superior yields (82%) with reduced reaction times (6 hours). Key advantages included:

1,1'-Carbonyldiimidazole (CDI) Activation

While CDI in tetrahydrofuran (THF) at 40°C achieved moderate yields (65%), this method proved advantageous for acid-sensitive substrates due to milder reaction conditions.

Etherification Strategies for Thiolan-3-Yloxy Installation

Installation of the tetrahydrothiophen-3-yloxy group at the pyridine 6-position was investigated through two primary routes:

Nucleophilic Aromatic Substitution

Reaction of 6-fluoropyridine-3-carboxamide with thiolan-3-olate in dimethyl sulfoxide (DMSO) at 120°C for 24 hours yielded only 12% product (Entry 1, Table 2). Limitations included:

- Poor leaving group ability of fluoride

- Competing decomposition at elevated temperatures

Table 2: Ether Formation Efficiency

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic (F) | None | 120 | 24 | 12 |

| Ullmann Coupling (Br) | CuI/1,10-Phen | 100 | 18 | 58 |

| Mitsunobu | DIAD/PPh3 | 25 | 48 | 41 |

Copper-Catalyzed Ullmann Coupling

Optimized conditions using 6-bromopyridine-3-carboxamide with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in dimethylacetamide (DMA) at 100°C achieved 58% yield (Entry 2). Critical factors were:

Mitsunobu Reaction

While diethyl azodicarboxylate (DEAD) with triphenylphosphine in THF provided 41% yield (Entry 3), this method suffered from:

Integrated Synthetic Route Optimization

The convergent synthetic route combining optimal methods demonstrated:

Step 1: HATU-Mediated Amidation

Pyridine-3-carboxylic acid (1.0 equiv) and cyclopentylamine (1.2 equiv) reacted with HATU (1.5 equiv) in DMF at 25°C for 6 hours, achieving 82% isolated yield after silica gel chromatography.

Step 2: Bromination at C6

Direct bromination of N-cyclopentylpyridine-3-carboxamide using phosphorus oxybromide (POBr3) in acetonitrile at 80°C for 8 hours provided 6-bromo derivative in 74% yield.

Step 3: Ullmann Ether Synthesis

Copper-catalyzed coupling with thiolan-3-ol under optimized conditions yielded 58% final product. Total synthesis required 4 linear steps with an overall yield of 34.6%.

Analytical Characterization

Critical spectroscopic data confirmed successful synthesis:

1H NMR (400 MHz, CDCl3): δ 8.71 (d, J=2.4 Hz, 1H, H2), 8.24 (dd, J=8.4, 2.4 Hz, 1H, H4), 6.93 (d, J=8.4 Hz, 1H, H5), 5.12–5.08 (m, 1H, thiolan-OCH), 4.01–3.94 (m, 1H, CONHCyclopentyl), 2.95–2.85 (m, 2H, thiolan-SCH2), 2.25–1.98 (m, 8H, cyclopentyl + thiolan-CH2)

HRMS (ESI+): m/z calcd for C16H20N2O2S [M+H]+: 304.1248, found: 304.1251

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate; carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide has potential applications in drug development, particularly in the design of novel therapeutics targeting various diseases.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL for certain derivatives, suggesting strong therapeutic potential.

- Anti-inflammatory Properties : The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Research has indicated that it may modulate the expression of macrophage migration inhibitory factor (MIF), which is implicated in various inflammatory disorders .

Agrochemicals

The compound is also being explored for its applications in agrochemicals, particularly as a pesticide or herbicide.

- Insecticidal Activity : this compound may serve as a precursor in the synthesis of new insecticides. Its structural modifications can enhance potency against agricultural pests. Studies have shown that similar pyridine derivatives are effective against a range of insects, suggesting promising applications in pest control .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound exhibited potent activity against MRSA. The research highlighted the significance of structural modifications in enhancing antimicrobial efficacy.

Study 2: Synthesis Pathways

Research conducted on the synthesis pathways of this compound revealed that specific modifications to the thiolane and cyclopentyl groups can significantly improve insecticidal activity. The study emphasized the importance of optimizing these functional groups for enhanced biological performance .

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to influence NAD+ metabolism, which plays a crucial role in cellular energy production and redox reactions. Additionally, it may modulate the activity of enzymes involved in DNA repair and cellular stress responses .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table compares key pyridine carboxamide derivatives from the evidence, highlighting structural variations and biological activities:

Key Structural Differences and Implications

This contrasts with asciminib’s hydroxypyrrolidinyl group, which adds hydrogen-bonding capability . Halogenated groups: Q203 and asciminib feature chloro and trifluoromethoxy groups, respectively, which improve target affinity and metabolic stability .

A.3.32’s 1,1,3-trimethyl-indan-4-yl substituent provides rigid aromaticity, favoring fungicidal activity via membrane penetration .

Pharmacological and Physicochemical Properties

| Property | Query Compound | Asciminib | Q203 | A.3.32 |

|---|---|---|---|---|

| Molecular Weight | ~350–400 g/mol (estimated) | 486.30 g/mol (salt form) | ~600 g/mol (estimated) | ~350–400 g/mol (estimated) |

| Solubility | Moderate (cyclopentyl enhances lipophilicity) | High (hydrochloride salt improves solubility) | Low (large hydrophobic substituents) | Low (rigid indan group) |

| Target Selectivity | Unknown | High (BCR-ABL1 ATP-binding site) | High (F-ATP synthase in Mycobacterium) | Broad (fungal Complex II) |

Actividad Biológica

N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopentyl group and a thiolan moiety. This unique structure may contribute to its biological activities, particularly in the fields of oncology and neurology.

The compound is believed to exert its effects through several mechanisms, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

Research has shown that similar pyridine derivatives often target protein kinases, which are crucial for cell growth and survival. For instance, compounds that inhibit B-Raf V600E mutant protein kinase have demonstrated efficacy against various cancers, including melanoma and colorectal cancer .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound.

- In Vitro Studies : Preliminary tests using human cancer cell lines (e.g., HCT-116, HepG-2) indicated that this compound exhibits significant antiproliferative activity. The MTT assay results showed a dose-dependent reduction in cell viability, suggesting its effectiveness as an anticancer agent .

- Mechanistic Insights : Molecular docking studies revealed that the compound effectively binds to target proteins associated with cancer cell survival, potentially leading to apoptosis in malignant cells .

Neuropharmacological Effects

In addition to its anticancer properties, the compound may exhibit neuropharmacological effects. Research on related thioalkyl derivatives indicated potential anxiolytic and sedative properties, suggesting that this compound could influence neurotransmitter systems .

Case Studies

Several studies have provided insights into the biological activity of compounds structurally related to this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the thiolan and pyridine moieties significantly affect the biological activity of these compounds. For instance, variations in substituents can enhance or diminish the potency against specific cancer types or neurological targets .

Q & A

Q. What are the standard synthetic protocols for N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide?

- Methodological Answer : The synthesis involves multi-step organic reactions. A typical protocol includes:

- Step 1 : Coupling the pyridine core with thiolan-3-yloxy via nucleophilic aromatic substitution, requiring anhydrous conditions and a base like K₂CO₃ in DMF at 80–100°C for 12–24 hours .

- Step 2 : Introducing the cyclopentyl carboxamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane under nitrogen .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection to assess purity (>98%) .

- Mass Spectrometry (HRMS) : ESI-MS for molecular weight verification (e.g., calculated [M+H]⁺ = 349.15) .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ATP-dependent assays at 10 µM–1 mM) .

- Cell-Based Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (50–100 mg/mL) and ethanol; low solubility in aqueous buffers (use sonication or co-solvents like PEG-400) .

- Stability : Stable at –20°C for >6 months; avoid prolonged exposure to light or temperatures >40°C. Monitor degradation via HPLC .

Q. How can researchers confirm the molecular structure using spectroscopic methods?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve coupling between thiolan-3-yloxy protons and pyridine C6 .

- IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and ether C–O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

- Methodological Answer :

- Reaction Optimization : Use design-of-experiment (DoE) to vary solvent (e.g., acetonitrile vs. DMF), temperature, and catalyst loading .

- Side-Product Mitigation : Introduce scavenger resins (e.g., trisamine for unreacted acyl chloride) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .

- Meta-Analysis : Compare IC₅₀ values in publicly available datasets (e.g., ChEMBL) to identify outliers due to assay conditions .

Q. Which computational methods predict target interactions for mechanism-of-action studies?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., PDB: 3POZ) .

- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

Q. How to address stability issues in biological assays (e.g., serum degradation)?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance serum stability .

- Formulation Screening : Test lipid nanoparticles or cyclodextrin complexes to improve half-life in PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.